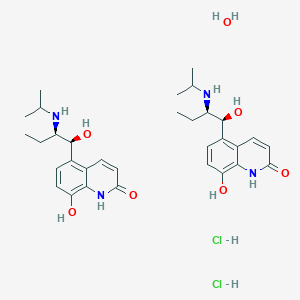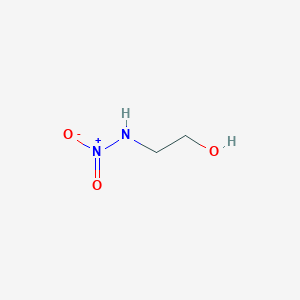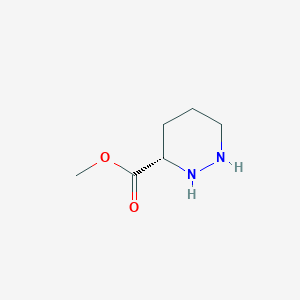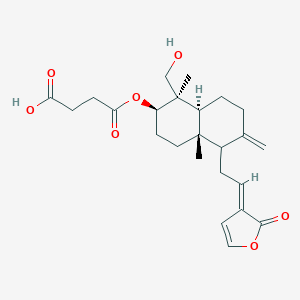
Dehydroandrographolide 6-succinic acid monoester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroandrographolide 6-succinic acid monoester is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of andrographolide, a natural product isolated from the plant Andrographis paniculata. Dehydroandrographolide 6-succinic acid monoester has been synthesized and studied extensively for its biological activities and potential use in various fields.
Mécanisme D'action
The mechanism of action of dehydroandrographolide 6-succinic acid monoester is complex and involves multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB pathway. The compound also inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-viral activity by inhibiting the replication of RNA viruses.
Biochemical and Physiological Effects:
Dehydroandrographolide 6-succinic acid monoester has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. The compound has also been shown to reduce the levels of lipid peroxidation and improve mitochondrial function. Additionally, it has been shown to have a protective effect on liver and kidney function.
Avantages Et Limitations Des Expériences En Laboratoire
Dehydroandrographolide 6-succinic acid monoester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and is well-tolerated in animal models. However, the compound has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by formulating the compound into a suitable delivery system or by modifying its chemical structure.
Orientations Futures
There are several future directions for research on dehydroandrographolide 6-succinic acid monoester. One potential area of research is the development of novel delivery systems to improve its bioavailability and efficacy. Another area of research is the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate its mechanism of action and to explore its potential use in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, dehydroandrographolide 6-succinic acid monoester is a promising compound that has potential therapeutic applications. Its synthesis method has been optimized for high yield and purity, making it suitable for large-scale production. The compound has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties, and has several biochemical and physiological effects. Although it has some limitations, further research on this compound has the potential to lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of dehydroandrographolide 6-succinic acid monoester involves the reaction of andrographolide with succinic anhydride in the presence of a catalyst. The resulting product is purified and characterized using various spectroscopic techniques. The synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
Dehydroandrographolide 6-succinic acid monoester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested in vitro and in vivo for its efficacy against various diseases, including cancer, viral infections, and autoimmune disorders.
Propriétés
Numéro CAS |
138898-71-2 |
|---|---|
Nom du produit |
Dehydroandrographolide 6-succinic acid monoester |
Formule moléculaire |
C24H32O7 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
4-[[(1R,2R,4aS,8aS)-1-(hydroxymethyl)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H32O7/c1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(24(18,3)14-25)31-21(28)9-8-20(26)27/h5,11,13,17-19,25H,1,4,6-10,12,14H2,2-3H3,(H,26,27)/b16-5+/t17?,18-,19+,23-,24-/m0/s1 |
Clé InChI |
YRUXHWUFBCSGJP-LKXUMQGWSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
SMILES canonique |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
Synonymes |
6-DASM dehydroandrographolide 6-succinic acid monoeste |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B140269.png)
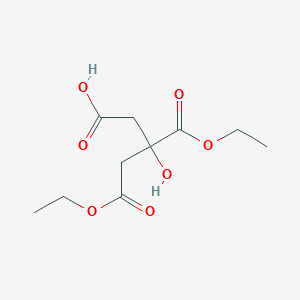

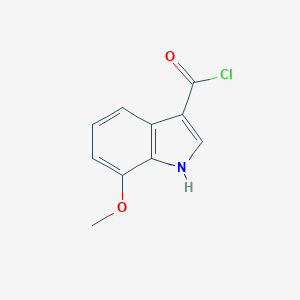
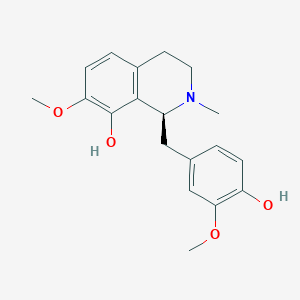

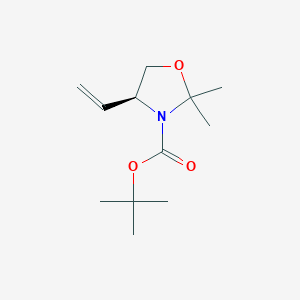
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B140289.png)


